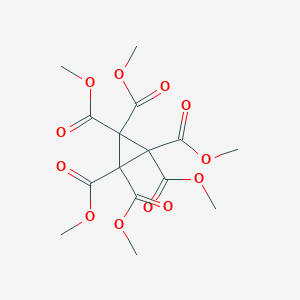
2,4-Dichlorophénol-3,5,6-d3
Vue d'ensemble
Description
"2,4-Dichloro-3,5,6-trideuteriophenol" appears to be a phenolic compound with specific substitutions that include chlorine and deuterium atoms. Phenolic compounds with halogen substitutions are of interest in various chemical processes due to their unique reactivity and potential application in synthesizing more complex molecules.
Synthesis Analysis
A related compound, synthesized through a two-step process involving trichloro-1,3,5-triazine and iodophenol, demonstrates the complexity and specificity required in synthesizing halogenated phenolic compounds. This method showcases the use of hypervalent iodine(III) reagents for chlorination and oxidation reactions, hinting at the potential pathways for synthesizing halogenated and deuterated phenols (Thorat et al., 2013).
Molecular Structure Analysis
Crystallographic studies provide insights into the solid-state conformations of phenolic compounds, highlighting the importance of understanding the molecular geometry for predicting reactivity and interactions. The arrangement of halogen and methyl groups influences the molecular structure significantly (Ferguson et al., 1989).
Chemical Reactions and Properties
Halogenated phenols participate in various chemical reactions, including chlorination, nitration, and formation of molecular complexes. Their reactivity is influenced by the presence and position of halogen substituents, as well as the solvent and conditions used in reactions. For instance, chlorination reactions of activated arenes demonstrate the versatility of halogenated phenols in synthetic chemistry (Thorat et al., 2013).
Applications De Recherche Scientifique
Études d'écotoxicité
Le 2,4-Dichlorophénol-3,5,6-d3 est utilisé dans les études d'écotoxicité. Par exemple, il a été utilisé pour étudier ses effets sur les photosystèmes des plantes aquatiques comme le Microsorium pteropus . L'étude a développé un nouveau protocole expérimental écotoxicologique basé sur la cartographie électrochimique à l'échelle nanométrique de l'évolution de l'oxygène photosynthétique des plantes aquatiques .
Élimination de la pollution environnementale
Le composé est utilisé dans l'élimination des polluants environnementaux. La peroxydase de raifort (HRP) a été immobilisée sur des particules magnétiques Fe3O4/SiO2 modifiées par NH2 pour l'élimination du 2,4-Dichlorophénol . La durabilité de l'enzyme immobilisée à la chaleur et aux variations de pH a été améliorée par rapport à la HRP libre .
Synthèse de pesticides et de médicaments
Le this compound est largement utilisé comme intermédiaire dans la synthèse de pesticides et de médicaments . Il est utilisé pour la préparation de régulateurs de croissance des plantes, d'agents de conservation, d'insecticides et d'herbicides .
Propriétés antimicrobiennes et insecticides
Le composé est couramment utilisé comme agent de conservation, insecticide et désinfectant en raison de ses propriétés antimicrobiennes, bactéricides et insecticides à large spectre .
Étude des phénols chlorés
Le this compound est utilisé dans l'étude des phénols chlorés, qui sont classés comme « polluants prioritaires » par l'Agence américaine de protection de l'environnement . Ces études aident à comprendre l'impact de ces polluants sur l'environnement et les moyens d'atténuer leurs effets.
Mécanisme D'action
Target of Action
It’s known that dichlorophenols are often used as precursors in the synthesis of herbicides , suggesting that their targets could be enzymes or proteins essential for plant growth.
Mode of Action
It’s known that 2,4-d, a compound synthesized from dichlorophenols, acts as a selective, systemic herbicide . It’s plausible that 2,4-Dichlorophenol-3,5,6-d3 might interact with its targets in a similar way, disrupting normal cellular functions and leading to the death of the target organisms.
Biochemical Pathways
Given its use in the synthesis of herbicides , it’s likely that it affects pathways related to plant growth and development.
Result of Action
Given its use in the synthesis of herbicides , it’s likely that its action results in the disruption of normal cellular functions, leading to the death of the target organisms.
Propriétés
IUPAC Name |
2,4-dichloro-3,5,6-trideuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)Cl)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93951-74-7 | |
| Record name | Phen-2,3,5-d3-ol, 4,6-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorophenol-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[Benzyl(methyl)amino]butanenitrile](/img/structure/B18878.png)






![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)
